3-Bromo-4-methylpyrazolo[1,5-A]pyridine
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Overview
Description
“3-Bromo-4-methylpyrazolo[1,5-A]pyridine” is a chemical compound that belongs to the class of organic compounds known as phenylpyrimidines . It is an aryl bromide and isomer of bromopyridine . The compound is mainly used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H7BrN2 . The InChI code for the compound is 1S/C8H7BrN2/c1-6-7(9)4-10-11(8)5-6/h2-5H,1H3 .
Chemical Reactions Analysis
“this compound” participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 211.06 . The compound is stored at room temperature .
Scientific Research Applications
Electrophilic Substitution Reactions
3-Bromo-4-methylpyrazolo[1,5-a]pyridine and its related compounds have been studied for their electrophilic substitution reactions. These compounds show a preference for 3-substitution and 3,4-disubstitution, which has implications in synthetic chemistry. Such reactions include bromination, nitration, nitrosation, acylation, and Mannich reactions, offering a range of possibilities for chemical modifications and syntheses (Brown & McGeary, 1994).
Synthesis of Novel Compounds
Research has been conducted on the effective synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and polysubstituted pyridines containing the 1,2,3-triazole moiety. These compounds are derived from reactions involving this compound, showing its utility in creating novel compounds with potential pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).
Inhibitors of A1 Adenosine Receptors
A study synthesized 4-aminopyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors, demonstrating the role of this compound derivatives in medicinal chemistry. These compounds showed high affinity and selectivity toward the A1 receptor subtype, suggesting their potential in therapeutic applications (Manetti et al., 2005).
Synthesis of Azo-heterocycles as Disperse Dyes
3-Aminopyrazolo[3,4-b]pyridine, a compound related to this compound, has been used as a key intermediate for synthesizing pyrazolopyridine azo compounds. These compounds were applied to dye polyester garments, showing the versatility of such chemicals in industrial applications like textile dyeing (Gaffer & Khattab, 2017).
Mechanism of Action
Pyrazolo[1,5-a]pyrimidines derivatives have been found to inhibit TRKA . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Small-molecule TRK inhibitors are important for the treatment of these cancers .
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidines derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They exhibit broad spectrum of useful medicinal properties . The structural diversity and possible applications of these compounds make them a medicinally privileged scaffold .
Properties
IUPAC Name |
3-bromo-4-methylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-11-8(6)7(9)5-10-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOSEILDYRPSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824298-53-4 |
Source
|
Record name | 3-bromo-4-methylpyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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